molecular formula C7H13N3O B11920368 1,2,8-Triazaspiro[4.5]decan-3-one CAS No. 561314-54-3

1,2,8-Triazaspiro[4.5]decan-3-one

Cat. No.: B11920368
CAS No.: 561314-54-3
M. Wt: 155.20 g/mol
InChI Key: NWORMVOLNBGGQX-UHFFFAOYSA-N
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Description

1,2,8-Triazaspiro[4.5]decan-3-one is a heterocyclic compound that features a spiro structure, which is characterized by a bicyclic system where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,8-Triazaspiro[4.5]decan-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route might involve the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 1,2,8-Triazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, acids, bases; conditions vary depending on the specific substitution reaction being performed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

1,2,8-Triazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,8-Triazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

1,2,8-Triazaspiro[4.5]decan-3-one can be compared with other similar compounds, such as:

    1,3,8-Triazaspiro[4.5]decan-4-one: This compound has a similar spiro structure but differs in the position of the nitrogen atoms and the functional groups attached to the rings.

    2,8-Diazaspiro[4.5]decan-1-one: Another related compound with a different arrangement of nitrogen atoms and functional groups.

Uniqueness: this compound is unique due to its specific spiro structure and the versatility it offers for chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-5-7(10-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORMVOLNBGGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625340
Record name 1,2,8-Triazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561314-54-3
Record name 1,2,8-Triazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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